molecular formula C24H41NO3S B12577891 [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol CAS No. 189631-29-6

[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol

Cat. No.: B12577891
CAS No.: 189631-29-6
M. Wt: 423.7 g/mol
InChI Key: POVWLGSDAXOTQL-UHFFFAOYSA-N
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Description

[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a dodecylbenzene sulfonyl group attached to a piperidine ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dodecylbenzene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using dodecylbenzene sulfonyl chloride under basic conditions.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can be compared with other sulfonyl piperidine derivatives:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound

Properties

CAS No.

189631-29-6

Molecular Formula

C24H41NO3S

Molecular Weight

423.7 g/mol

IUPAC Name

[1-(4-dodecylphenyl)sulfonylpiperidin-2-yl]methanol

InChI

InChI=1S/C24H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-18-24(19-17-22)29(27,28)25-20-13-12-15-23(25)21-26/h16-19,23,26H,2-15,20-21H2,1H3

InChI Key

POVWLGSDAXOTQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO

Origin of Product

United States

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